

Decoding the DAPK Interactome: A Technical Guide to Substrate Discovery and Identification

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Compound of Interest

Compound Name: DAPK Substrate Peptide

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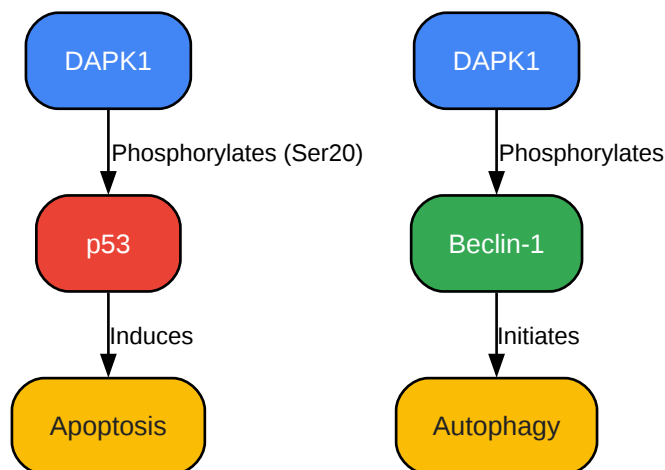
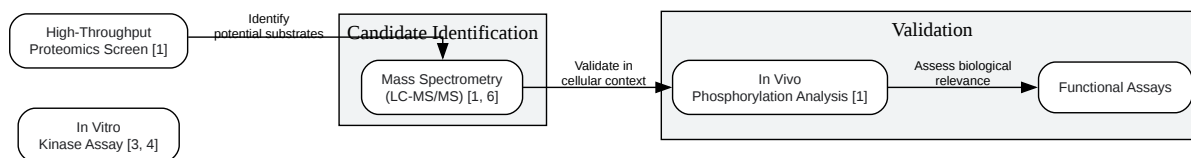
For Researchers, Scientists, and Drug Development Professionals

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2] The identification of its direct substrates is crucial for elucidating its signaling pathways and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the methodologies employed for the discovery and validation of DAPK substrates, presents a summary of key substrates identified to date, and details relevant signaling pathways.

Core Methodologies for DAPK Substrate Identification

The identification of bona fide DAPK substrates has been a challenging endeavor, necessitating the development and application of sophisticated experimental strategies.[3] Modern approaches often integrate in vitro kinase assays with high-throughput proteomic techniques to identify and validate direct phosphorylation targets.

A general workflow for identifying DAPK substrates involves several key stages, from initial screening to in vivo validation.



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References

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